3-(2,5-Dimethylphenyl)-3-methylbutan-1-amine
Description
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
3-(2,5-dimethylphenyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C13H21N/c1-10-5-6-11(2)12(9-10)13(3,4)7-8-14/h5-6,9H,7-8,14H2,1-4H3 |
InChI Key |
WLUADWJMJOASNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)(C)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenyl)-3-methylbutan-1-amine typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 1,4-dimethylbenzene to produce a ketone intermediate, followed by reductive amination to introduce the amine group. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) for the acylation step and reducing agents like sodium borohydride (NaBH4) for the amination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylphenyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while substitution can introduce halogens or nitro groups onto the phenyl ring.
Scientific Research Applications
3-(2,5-Dimethylphenyl)-3-methylbutan-1-amine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(2,5-Dimethylphenyl)-3-methylbutan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites, modulating the activity of these biological molecules. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Critical Analysis of Substituent Effects
- Electron-Donating vs. Withdrawing Groups : Methyl groups (electron-donating) enhance lipophilicity and may improve blood-brain barrier penetration, whereas chloro or methoxy groups alter electronic profiles and solubility.
- Backbone Flexibility : Branched chains (e.g., 3-methylbutan-1-amine) may restrict conformational freedom compared to linear analogs, influencing target engagement.
Biological Activity
3-(2,5-Dimethylphenyl)-3-methylbutan-1-amine, also known as (S)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride, is a chiral compound belonging to the class of substituted amines. Its unique structure, characterized by a dimethylphenyl group and a branched alkyl chain, positions it as a candidate for various biological applications, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its interaction with neurotransmitter systems, potential therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHN, with a molecular weight of approximately 205.34 g/mol. The compound's structure allows for selective binding to various receptors, which may influence its biological effects.
Biological Activity
1. Pharmacological Profile
Research indicates that this compound exhibits significant biological activity through its interaction with different biological targets. It has been shown to influence neurotransmitter systems, potentially leading to stimulant and anxiolytic effects similar to other psychoactive compounds. The binding affinity and efficacy at various receptors have been studied using techniques such as radioligand binding assays and functional assays .
2. In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit cell proliferation in cancer cell lines. For instance, analogs of the compound have shown IC values ranging from 6 μM to 30 μM in inhibiting MDA-MB-231 breast cancer cell lines, indicating its potential as an anti-cancer agent .
Table 1: In Vitro Activity of Related Compounds
| Compound | Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MDA-MB-231 | 30 | Apoptosis induction |
| Compound 2 | MDA-MB-231 | 6 | MAPK pathway inhibition |
| Compound 3 | MDA-MB-231 | 18 | Angiogenesis inhibition |
Case Studies
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of a related compound demonstrated that administration led to a significant reduction in tumor volumes in NOD-SCID mice inoculated with breast cancer cells. The treated group showed a reduction in tumor volume by approximately 20% compared to controls . Flow cytometry analysis revealed that treatment induced apoptosis in cancer cells, highlighting the compound's potential as a therapeutic agent.
Case Study 2: Neurotransmitter Interaction
Another study focused on the interaction of this compound with neurotransmitter receptors. It was found that compounds with similar structures exhibit selective binding to serotonin and dopamine receptors, suggesting potential applications in treating mood disorders . The pharmacokinetic properties observed indicate suitable drug-like characteristics for further development.
Q & A
Q. What are the common synthetic routes for 3-(2,5-Dimethylphenyl)-3-methylbutan-1-amine, and how can reaction conditions be optimized?
The synthesis typically involves alkylation of a phenyl-substituted alkyl halide with a primary amine precursor. For example, fluorinated analogs like 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride are synthesized via multi-step alkylation and substitution reactions under controlled temperature (40–60°C) and inert atmospheres to minimize side products . Optimizing reaction time and stoichiometric ratios (e.g., 1:1.2 amine-to-alkyl halide) improves yield. Purification via recrystallization or column chromatography is critical for isolating the hydrochloride salt .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
Key methods include:
- GC-MS : For purity assessment and fragmentation pattern analysis (e.g., using EI ionization at 70 eV) .
- FTIR-ATR : To confirm functional groups like NH₂ (stretch ~3300 cm⁻¹) and aromatic C-H bonds .
- HPLC-TOF : For high-resolution mass determination and detecting trace impurities .
- NMR (¹H/¹³C) : To resolve structural ambiguities, such as distinguishing methyl groups on the phenyl ring versus the butanamine backbone .
Q. How does the compound’s structure influence its stability under varying storage conditions?
The hydrochloride salt form enhances stability by reducing hygroscopicity. Storage at –20°C in airtight containers under nitrogen prevents degradation via oxidation or hydrolysis. Structural analogs with electron-withdrawing substituents (e.g., fluorine) exhibit greater stability due to reduced susceptibility to nucleophilic attack .
Advanced Research Questions
Q. How do substituent positions on the phenyl ring affect biological activity?
Comparative studies of fluorinated derivatives show that para-substituted analogs (e.g., 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine) exhibit lower receptor-binding affinity than ortho-substituted variants, likely due to steric hindrance altering electronic interactions . A table of substituent effects is provided below:
| Substituent Position | Biological Activity (IC₅₀, nM) | Key Interaction |
|---|---|---|
| 2-Fluorophenyl | 12.3 ± 1.2 | σ-hole bonding |
| 4-Fluorophenyl | 45.6 ± 3.8 | Van der Waals |
| 2,5-Dimethylphenyl | 8.9 ± 0.9 | Hydrophobic |
These trends highlight the importance of substituent electronic and steric profiles in target engagement .
Q. What strategies resolve contradictions in reported pharmacological data for structurally similar amines?
Discrepancies in activity data often arise from differences in assay conditions (e.g., pH, solvent polarity). For example, protonation of the amine group at physiological pH enhances solubility but may reduce membrane permeability. Standardizing assay protocols (e.g., using uniform buffer systems like PBS at pH 7.4) and validating results across multiple cell lines (e.g., HEK293 vs. CHO) can reconcile conflicting reports .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
Molecular docking (e.g., using AutoDock Vina) and MD simulations predict binding modes to targets like serotonin receptors. For instance, introducing a trimethylsilyl group (as in (1E)-N-(2,5-Dimethylphenyl)-3-(trimethylsilyl)prop-2-yn-1-imine) enhances hydrophobic interactions with receptor pockets, reducing off-target effects . QSAR models further correlate logP values (<3.5) with improved blood-brain barrier penetration .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Industrial-scale synthesis often faces racemization during HCl salt formation. Using chiral catalysts (e.g., (S)-BINAP) in asymmetric alkylation steps preserves enantiomeric excess (>98%). Continuous flow reactors improve reproducibility by maintaining precise temperature control (±2°C) and reducing batch-to-batch variability .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
